![molecular formula C8H10ClN3S B14732617 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione CAS No. 7151-75-9](/img/structure/B14732617.png)
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 80°C to 120°C .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione include other imidazo[1,2-c]pyrimidine derivatives and thione-containing heterocycles. These compounds share structural features and often exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties .
Some similar compounds include:
- 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-one
- 1-(2-Bromoethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione
- 1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-4-thione
Propiedades
Número CAS |
7151-75-9 |
|---|---|
Fórmula molecular |
C8H10ClN3S |
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione |
InChI |
InChI=1S/C8H10ClN3S/c9-2-4-11-5-6-12-7(11)1-3-10-8(12)13/h1,3H,2,4-6H2 |
Clave InChI |
CIJSNLDSRCPRLO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC=NC2=S)N1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


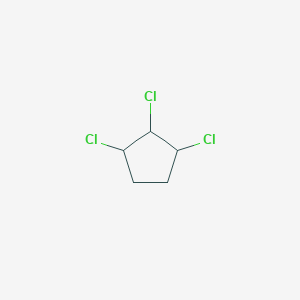
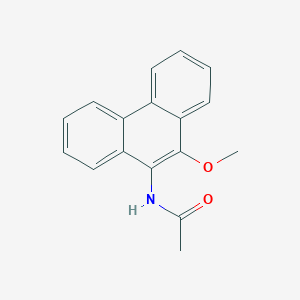
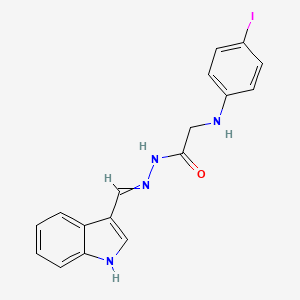


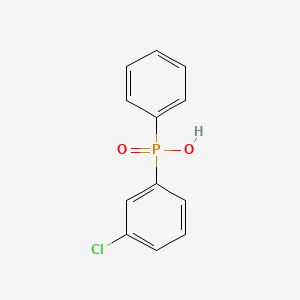
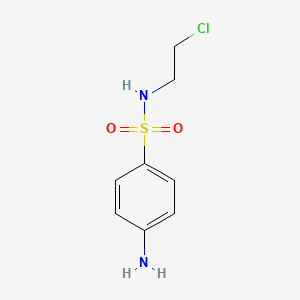
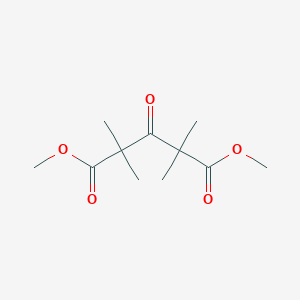
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

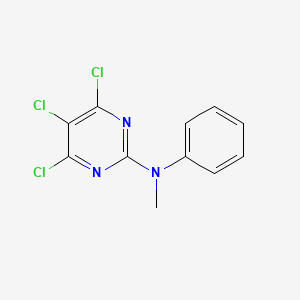
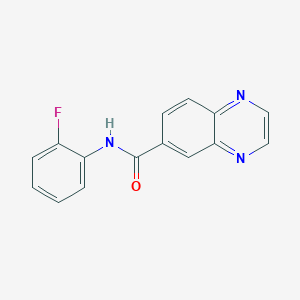

![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
